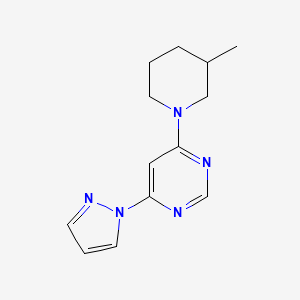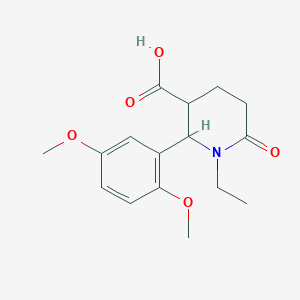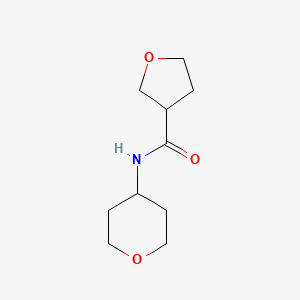![molecular formula C12H13ClF3N3 B12232211 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12232211.png)
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several steps. One common method includes the reaction of 2-aminoacetophenones with iso(thio)cyanates, mediated by Selectfluor . This reaction is carried out under specific conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques to optimize yield and purity. The process typically includes the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . This is followed by promoting the ring closure reaction in a two-phase system with a weak base such as sodium carbonate or potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications, including:
Biology: It is used in biological studies to investigate the effects of fluorine-containing compounds on biological systems.
Industry: It is used in the production of advanced materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and fluorophenyl groups play a crucial role in its activity, influencing its binding affinity and reactivity with various biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1H-1,2,4-triazol-5-one
- 1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one
- Dimethyl 1-(4-fluorophenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
Uniqueness
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride is unique due to its specific combination of difluoromethyl and fluorophenyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Properties
Molecular Formula |
C12H13ClF3N3 |
|---|---|
Molecular Weight |
291.70 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H12F3N3.ClH/c1-8-11(7-18(17-8)12(14)15)16-6-9-2-4-10(13)5-3-9;/h2-5,7,12,16H,6H2,1H3;1H |
InChI Key |
DAMQCMOFMUBWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)F)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Cyclopropyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232143.png)
![8-[(3,4-Difluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12232159.png)
![2-bromo-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232161.png)

![4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12232182.png)
![1-(2-methoxyphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B12232186.png)
![4,6-Dimethoxy-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12232196.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12232202.png)

![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12232215.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-2-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B12232224.png)
